molecular formula C13H16ClNO4 B1356478 3-(4-Chlorobenzyl)pyrrolidine oxalate CAS No. 957998-82-2

3-(4-Chlorobenzyl)pyrrolidine oxalate

Cat. No. B1356478
CAS RN: 957998-82-2
M. Wt: 285.72 g/mol
InChI Key: YOICAQLWBUQOGE-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)pyrrolidine oxalate is a chemical compound with the CAS Number: 957998-82-2 . It has a molecular weight of 285.73 and a molecular formula of C13H16ClNO4 . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 3-(4-Chlorobenzyl)pyrrolidine oxalate is 1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-(4-Chlorobenzyl)pyrrolidine oxalate is a white to yellow solid . It has a molecular weight of 285.73 and a molecular formula of C13H16ClNO4 . The compound is typically stored at temperatures between 2-8°C

Scientific Research Applications

1. Reactivity in Coordination Polymers

Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form various products depending on the reaction conditions. In the presence of pyridine, it forms zigzag coordination polymers with a Zn(II)-oxalate backbone and coordinated pyridine molecules, indicating potential applications in coordination chemistry and material science (Ghosh, Savitha, & Bharadwaj, 2004).

2. Metal-Organic Frameworks (MOFs) as Temperature Sensors

Mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized using sodium oxalate as an ancillary ligand. These frameworks can act as ratiometric luminescent sensors for temperature detection in a wide range, showcasing their potential in environmental monitoring and materials science (Yang et al., 2018).

3. Synthesis of Pyrrolidines

Pyrrolidines, which include compounds like 3-(4-Chlorobenzyl)pyrrolidine oxalate, have a range of industrial applications, such as in dyes and agrochemicals. Their synthesis through [3+2] cycloaddition demonstrates the importance of pyrrolidines in chemical research and industry applications (Żmigrodzka et al., 2022).

4. Biomedical Research Applications

Stable free radicals like those in the pyrrolidine series are used in biophysical and biomedical research, especially in magnetic resonance spectroscopy and imaging. Pyrrolidine-based radicals demonstrate high stability in biological systems, indicating their utility in medical diagnostics and research (Dobrynin et al., 2021).

5. Glycolic Acid Oxidase Inhibition

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to pyrrolidine oxalate structures, have been studied as inhibitors of glycolic acid oxidase. These compounds have potential therapeutic applications in conditions related to oxalate metabolism (Rooney et al., 1983).

6. Corrosion Protection in Metals

Polypyrrole films, which can be related to pyrrolidine oxalate chemistry, have been used for corrosion protection on copper electrodes. This application is significant in material sciences and engineering for protecting metals from environmental damage (Fenelon & Breslin, 2002).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]pyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.C2H2O4/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;3-1(4)2(5)6/h1-4,10,13H,5-8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOICAQLWBUQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589966
Record name Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)pyrrolidine oxalate

CAS RN

1003561-94-1, 957998-82-2
Record name Pyrrolidine, 3-[(4-chlorophenyl)methyl]-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003561-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--3-[(4-chlorophenyl)methyl]pyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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